molecular formula C14H11Cl2N5O2S B2957778 4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921124-80-3

4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2957778
CAS No.: 921124-80-3
M. Wt: 384.24
InChI Key: SZORXJRBAXZNGZ-UHFFFAOYSA-N
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Description

4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology, primarily for its potential as a dual-function inhibitor. Its molecular architecture, featuring both a benzenesulfonamide moiety and a chlorophenyl-tetrazole group, is strategically designed to target enzymes like carbonic anhydrases and protein tyrosine phosphatases (PTPs). The benzenesulfonamide group is a well-established zinc-binding function (ZBG) frequently used to inhibit various carbonic anhydrase isoforms , which are enzymes implicated in conditions such as cancer, glaucoma, and epilepsy. Concurrently, the tetrazole ring can serve as a bioisostere for the carboxylic acid group, a common pharmacophore found in inhibitors of protein tyrosine phosphatases like PTP1B , a key therapeutic target for diabetes and obesity. This dual-targeting capability makes the compound a valuable chemical probe for researchers investigating cross-talk between enzymatic pathways, developing polypharmacological agents, or exploring structure-activity relationships (SAR) in complex biochemical systems. Its application is particularly relevant in high-throughput screening and hit-to-lead optimization campaigns aimed at discovering novel therapeutics for metabolic disorders and oncology.

Properties

IUPAC Name

4-chloro-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5O2S/c15-10-1-5-12(6-2-10)21-14(18-19-20-21)9-17-24(22,23)13-7-3-11(16)4-8-13/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZORXJRBAXZNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves the sequential introduction of functional groups onto a benzenesulfonamide precursor

Industrial Production Methods: On an industrial scale, the production involves high-purity reagents and controlled environments to ensure the desired yield and purity of the compound. Efficient chlorination and cyclization processes are optimized for large-scale synthesis, with specific emphasis on controlling temperature, pressure, and reaction times to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution. The chlorine atoms provide sites for nucleophilic substitution, while the tetrazole moiety offers a site for further functionalization.

Common Reagents and Conditions: Typical reagents for its reactions include nucleophiles like amines for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the specific desired outcome, often involving moderate temperatures and solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions include substituted derivatives where the chlorine atoms or the tetrazole moiety are replaced or modified, leading to a range of structurally diverse compounds.

Scientific Research Applications

4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is utilized extensively in scientific research across multiple domains:

Chemistry: Serves as an intermediate in the synthesis of various organic compounds due to its reactive sites.

Biology: Used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: Applied in the development of new materials and as a chemical precursor for complex industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with molecular targets like enzymes or receptors. The chlorophenyl and tetrazole groups are crucial for its binding affinity and specificity. The compound can modulate biochemical pathways by either activating or inhibiting target molecules, leading to desired biological outcomes.

Comparison with Similar Compounds

Key Features :

  • Dual 4-chlorophenyl groups : Contribute to hydrophobic interactions and electronic effects.
  • Sulfonamide group : Common in bioactive molecules, enabling interactions with enzymes or receptors.

Comparison with Structural Analogs

Substituted Tetrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences vs. Target Compound
4-Chloro-N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide C₁₄H₁₁ClFN₅O₂S 367.8 3-Fluorophenyl (tetrazole substituent) Fluorine substitution at phenyl meta-position
N-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide C₁₇H₁₇ClN₆O₃S 420.9 Benzamide core with dimethylsulfamoyl group Sulfamoyl substitution replaces sulfonamide
N-((1-(tert-Butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)aniline (V-1) C₁₉H₂₁ClN₄ 348.85 tert-Butyl (tetrazole substituent), aniline group Lack of sulfonamide; tert-butyl enhances steric bulk

Key Observations :

  • Electron-withdrawing vs. donating groups : The 3-fluorophenyl analog () may exhibit altered binding kinetics compared to the target compound’s 4-chlorophenyl due to differences in electronic effects.

Heterocyclic Core Variants

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Applications/Notes
2-Chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide C₁₇H₁₃Cl₂N₂O₂S₂ 419.33 Thiazole Discontinued research compound (agrochemical focus)
4-Chloro-N-[1-(4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide C₁₉H₂₀ClFN₄O₂S₂ 454.97 Triazole Structural focus on sulfanyl and triazole groups
4-Chloro-N-[[5-[(4-fluorobenzyl)sulfanyl]-4-allyl-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide C₁₉H₁₇ClFN₅O₂S₂ 496.01 Triazole with allyl Allyl group introduces potential reactivity

Key Observations :

  • Thiazole vs. tetrazole : Thiazole-based analogs () may prioritize different biological targets (e.g., enzyme inhibition) due to sulfur’s electronegativity.
  • Triazole derivatives : These compounds () often show improved metabolic stability but may require optimization for bioavailability.

Patent-Based Analogs

Compound Name Patent/Application Structural Highlights
4-Chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide Agrochemical formulations (thiadiazole core) Thiadiazole ring replaces tetrazole; benzamide core
(E)-4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide (W-18) Schedule 9 poison (opioid receptor interactions) Piperidine ring introduces conformational flexibility

Key Observations :

  • Thiadiazole vs. tetrazole : Thiadiazole derivatives () may offer distinct reactivity profiles but lower metabolic stability.

Research Tools and Methodologies

  • Structural Analysis : SHELX and WinGX suites are widely used for crystallographic refinement and visualization of sulfonamide derivatives .
  • Synthesis : Tetrazole rings are typically synthesized via [2+3] cycloaddition reactions between nitriles and sodium azide, as seen in analogs from .

Biological Activity

4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a tetrazole moiety, which has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which may contribute to its pharmacological effects.

  • Molecular Formula : C₁₄H₁₁Cl₂N₅O₂S
  • Molecular Weight : 384.2 g/mol
  • CAS Number : 921124-80-3

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of sulfonamides have shown promising results against various cancer cell lines:

Compound TypeCell Line TestedInhibition (%)
Sulfonamide DerivativeHepG2 (liver cancer)54.25%
Sulfonamide DerivativeHeLa (cervical cancer)38.44%

These findings suggest that the incorporation of the tetrazole ring may enhance the anticancer properties of sulfonamide derivatives, potentially through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

Compounds similar to this compound have been evaluated for their antimicrobial properties. In vitro studies indicate that certain derivatives exhibit antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the tetrazole moiety is believed to play a crucial role in enhancing the compound's efficacy against these microorganisms .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has also been documented. For example, certain sulfonamide derivatives have shown the ability to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may possess similar properties. This activity could be mediated through the inhibition of key signaling pathways involved in inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of sulfonamide derivatives, including those with tetrazole substituents:

  • Anticancer Efficacy : A study demonstrated that a related tetrazole compound exhibited potent cytotoxicity against multiple cancer cell lines, with IC50 values ranging from 1.48 to 6.38 μM across different types of cancer cells (e.g., NCI-H23, HCT-15) .
  • Mechanism of Action : Investigations into the mechanism revealed that these compounds could induce apoptosis by modulating Bcl-2 and Bax expression levels, leading to cell cycle arrest at the G2/M phase .
  • Structure-Activity Relationship (SAR) : The introduction of various substituents on the tetrazole ring has been shown to significantly impact biological activity, indicating that careful structural modifications can enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Guidance : The compound can be synthesized via isocyanide-based multicomponent reactions (MCRs), as demonstrated in analogous tetrazole derivatives . For example, tert-butyl isocyanide has been used to form tetrazole rings with yields ranging from 39% to 49% under ambient conditions . To improve yields:

  • Optimize stoichiometry of reactants (e.g., 2.0 mmol isocyanide per reaction) .
  • Use polar aprotic solvents (e.g., DCM) and room-temperature conditions to stabilize intermediates .
  • Purify via column chromatography (e.g., silica gel with 30% EtOAc/hexane) .
    • Data Table :
Reaction ComponentConditionsYieldReference
tert-Butyl isocyanideDCM, RT, 2.0 mmol39-49%
Adamantyl derivativesToluene, reflux57-72%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Structural Analysis :

  • HRMS (ESI-TOF) : Confirm molecular weight (e.g., [M+H]+ observed at 513.2193 vs. calculated 513.2198) .
  • NMR : Analyze tetrazole proton signals (δ 8.5–9.5 ppm) and sulfonamide NH (δ 10–12 ppm) .
  • X-ray Crystallography : Use SHELX programs for structure refinement, particularly for resolving torsional angles in the tetrazole-benzenesulfonamide backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound?

  • Data Contradiction Analysis : Discrepancies in bond lengths or angles may arise from twinning or low-resolution data. Mitigation strategies:

  • Collect high-resolution data (≤ 1.0 Å) and refine using SHELXL with TWIN/BASF commands .
  • Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries .
    • Case Study : A similar sulfonamide derivative showed a 0.05 Å deviation in C–S bond length between crystallographic and computational models, resolved by refining hydrogen atom positions .

Q. What strategies are employed to analyze the structure-activity relationship (SAR) of this compound against bacterial targets?

  • SAR Methodology :

  • Functional Group Variation : Replace the 4-chlorophenyl group with fluorophenyl or bromophenyl to assess antimicrobial potency .
  • Bioisosteric Replacement : Substitute the tetrazole ring with triazole or thiadiazole to evaluate target binding (e.g., bacterial AcpS-PPTase enzymes) .
    • Data Table :
ModificationBiological Activity (IC50)Target EnzymeReference
4-Chlorophenyl2.3 µMAcpS-PPTase
4-Fluorophenyl5.1 µMAcpS-PPTase

Q. How can multi-step synthesis challenges (e.g., unstable intermediates) be addressed?

  • Synthetic Optimization :

  • Stabilize intermediates via in situ protection (e.g., tert-butyloxycarbonyl for amines) .
  • Use flow chemistry for exothermic reactions (e.g., azide cyclization) to prevent decomposition .
    • Example : A sulfonimidamide derivative was synthesized in 57% yield using piperidine and 4-methoxyphenyl sulfonamide under nitrogen atmosphere .

Data-Driven Insights

  • Crystallographic Software : SHELX remains the gold standard for small-molecule refinement due to its robustness with high-resolution data .
  • Thermodynamic Stability : The compound’s logP (~3.0) and polar surface area (86.4 Ų) suggest moderate membrane permeability, critical for antimicrobial studies .

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